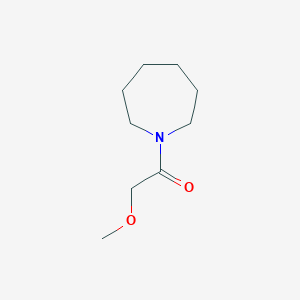
1-(5-Fluoro-2-methylphenyl)-3-prop-2-enylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoro-2-methylphenyl)-3-prop-2-enylurea is a chemical compound that belongs to the family of urea derivatives. It is commonly known as Flupentixol, which is a widely used antipsychotic drug. However,
Mechanism of Action
Flupentixol acts as a dopamine receptor antagonist, which means that it blocks the binding of dopamine to its receptors in the brain. This leads to a decrease in the activity of dopaminergic neurons, which is thought to be responsible for the antipsychotic effects of Flupentixol. Flupentixol also has a high affinity for serotonin and norepinephrine receptors, which may contribute to its antidepressant properties.
Biochemical and Physiological Effects:
Flupentixol has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and norepinephrine in the brain, which may contribute to its antidepressant properties. Flupentixol has also been shown to decrease the activity of dopaminergic neurons in the brain, which is thought to be responsible for its antipsychotic effects.
Advantages and Limitations for Lab Experiments
Flupentixol has several advantages for lab experiments. It is a well-established antipsychotic and antidepressant drug, which means that its effects are well-known and can be easily studied. Flupentixol is also relatively easy to synthesize, which makes it readily available for research purposes. However, Flupentixol has some limitations for lab experiments, such as its potential side effects, which may interfere with the interpretation of experimental results.
Future Directions
There are several future directions for the scientific research application of Flupentixol. One direction is to study its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Another direction is to investigate its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and anxiety disorders. Additionally, further studies are needed to determine the optimal dosing and duration of treatment for Flupentixol.
Synthesis Methods
The synthesis of Flupentixol involves the reaction of 2-methyl-5-fluoroaniline with prop-2-enylisocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine or sodium bicarbonate, and a solvent, such as dichloromethane or acetonitrile. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization or chromatography.
Scientific Research Applications
Flupentixol has been extensively studied for its antipsychotic properties. It acts by blocking dopamine receptors in the brain, which helps to reduce symptoms of psychosis, such as delusions and hallucinations. Flupentixol has also been shown to have antidepressant properties, possibly due to its ability to increase the release of serotonin and norepinephrine in the brain.
properties
IUPAC Name |
1-(5-fluoro-2-methylphenyl)-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c1-3-6-13-11(15)14-10-7-9(12)5-4-8(10)2/h3-5,7H,1,6H2,2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQQMZTUIJXLKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(6-methylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7512458.png)

![1,3-dimethyl-6-[(4-methyl-3,4-dihydro-2H-quinolin-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7512473.png)

![N-[3-(azepan-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512485.png)
![N,N-dimethyl-2-[(3-methylphenyl)formamido]acetamide](/img/structure/B7512488.png)




